molecular formula C19H18N4O2 B2912059 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide CAS No. 1203329-12-7

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2912059
CAS No.: 1203329-12-7
M. Wt: 334.379
InChI Key: AMDHYFWUYKYVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a compound of interest in various scientific fields due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves a multi-step process:

  • Formation of the Pyridazine Core: : This step usually involves the reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions to form the pyridazine ring.

  • Phenyl Ring Attachment:

  • Incorporation of the Propanamide Group: : The final step includes the attachment of the propanamide moiety via amidation reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of high-pressure reactors for coupling reactions and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized at the phenyl or pyridazine rings, leading to the formation of various oxo-derivatives.

  • Reduction: : Reduction reactions can modify the pyridazine ring, possibly converting ketones to alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily at the phenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts for Substitution: : Palladium on carbon (Pd/C), copper catalysts.

Major Products

Major products from these reactions include various substituted derivatives, where functional groups like hydroxyl, amino, and nitro can be introduced, altering the compound's chemical and physical properties.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is utilized in several research domains:

  • Chemistry: : As a building block in organic synthesis for creating complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or interaction with nucleic acids.

  • Industry: : Used in material science for creating novel polymers and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate access.

  • Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.

  • Nucleic Acid Interaction: : Binds to DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with various substitutions. Some examples are:

  • 3-Phenylpyridazine-6-one: : Lacks the propanamide group, influencing its reactivity and applications.

  • 6-oxo-3-(2-pyridyl)pyridazine: : Similar core structure but with different substituents affecting its chemical behavior.

  • N-(pyridin-4-ylmethyl)propanamide derivatives: : Different ring structures leading to varied biological activities.

Conclusion

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a multifaceted compound with a broad spectrum of applications in scientific research. Its unique chemical structure allows for diverse chemical reactions and interactions, making it a valuable asset in both fundamental and applied sciences.

Now, what's the most fascinating bit for you?

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHYFWUYKYVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.